molecular formula C24H18F2N6O B14944741 1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B14944741
M. Wt: 444.4 g/mol
InChI Key: GDVFGQKYQXOWOF-UHFFFAOYSA-N
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Description

1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other derivatives of 4-aminoantipyrine and benzimidazole. These compounds share structural similarities but may differ in their functional groups and overall activity. For example, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide is a related compound with similar properties . The uniqueness of 1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H18F2N6O

Molecular Weight

444.4 g/mol

IUPAC Name

1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C24H18F2N6O/c1-13-9-21(29-22-14(2)30(3)32(24(22)33)15-7-5-4-6-8-15)31-20-11-18(26)17(25)10-19(20)28-23(31)16(13)12-27/h4-11,29H,1-3H3

InChI Key

GDVFGQKYQXOWOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC(=C(C=C3N2C(=C1)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C)F)F)C#N

Origin of Product

United States

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